molecular formula C49H73NO14 B1671550 Eprinomectin CAS No. 123997-26-2

Eprinomectin

Cat. No. B1671550
CAS RN: 123997-26-2
M. Wt: 900.1 g/mol
InChI Key: WPNHOHPRXXCPRA-PJXTWHSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprinomectin is an avermectin used as a veterinary topical endectocide . It is a mixture of two chemical compounds, this compound B1a and B1b . It is commonly produced through fermentation by soil-dwelling Streptomyces .


Synthesis Analysis

This compound is derived from the natural product avermectin B1 (abamectin), which is generated through a fermentation process . All of the avermectin class of compounds contain 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties .


Molecular Structure Analysis

This compound has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .


Chemical Reactions Analysis

This compound’s chemical reactions have been analyzed using a stability-indicating reversed-phase (RP) HPLC method for assay and determination of related substances of this compound in bulk batches of this compound API .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .

Scientific Research Applications

Environmental Impact and Soil Adsorption

Eprinomectin (EPM) is an antiparasitic drug with significant environmental considerations. Research by Litskas et al. (2016) highlights its potential threat to terrestrial ecosystems due to its adsorption behavior in soils. The study found that EPM's adsorption is influenced by soil properties and its initial concentration. Soils with lower clay and organic matter content may lead to higher EPM concentrations, posing risks to soil biota and groundwater contamination (Litskas et al., 2016).

Persistence in the Environment

Another aspect of EPM's environmental impact is its resistance to dissipation in soils and cattle manure. The research conducted by Litskas et al. (2013) demonstrated EPM's moderate to high persistence in soil, depending on soil type and conditions. It also showed resistance to dissipation in cattle manure, leading to high soil loads post-manure application. These findings are significant for environmental risk assessment of EPM (Litskas et al., 2013).

Resistance in Parasites

In veterinary science, EPM's efficacy against parasites is of great interest. A study by Murri et al. (2014) in Switzerland found resistance to EPM in gastrointestinal nematodes in goats, with no susceptibility observed in the tested populations. This finding raises concerns about the prevalence and management of EPM resistance in veterinary medicine (Murri et al., 2014).

Efficacy in Livestock

EPM's efficacy in livestock, particularly in dairy goats, has been studied extensively. A research by Chagas et al. (2006) evaluated its effectiveness in Anglo-Nubian goats and found that the tested dosage did not significantly reduce egg counts in feces. This study provides insights into EPM's application in dairy goats and its implications for food safety (Chagas et al., 2006).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of EPM have been a topic of interest in scientific research. For example, a study by Akşit & Akşit (2019) explored the effects of EPM administration on cattle, focusing on DNA apoptosis, acute phase response, and antioxidant status. The study concluded that EPM does not have adverse effects on liver and kidney, highlighting its potential safety in veterinary applications (Akşit & Akşit, 2019).

Efficacy Against Rhipicephalus (Boophilus) Microplus

Lifschitz et al. (2016) conducted a study to assess EPM's efficacy against Rhipicephalus (Boophilus) microplus in cattle. The research found a correlation between EPM plasma concentrations and its accumulation in ticks, demonstrating its effectiveness in controlling ticks, especially in dairy production systems (Lifschitz et al., 2016).

Analytical Methods for Determination

The development of analytical methods for EPM determination is crucial for environmental and pharmacological studies. Jiang et al. (2007) developed a method for determining EPM in bovine urine and feces using high-performance liquid chromatography, which aids in understanding EPM excretion patterns (Jiang et al., 2007).

Safety to Earthworms

The environmental safety of EPM, particularly to earthworms, was investigated by Halley et al. (2005). They found that this compound, under typical usage conditions, has a wide margin of safety for earthworms, making it a relatively environmentally friendly option in endectocide compounds (Halley et al., 2005).

Mechanism of Action

Target of Action

Eprinomectin, also known as Eprinex or Avermectin B1, is a member of the avermectin family of drugs . It is primarily used as a veterinary topical endectocide . The primary targets of this compound are the muscle and nerve cells of invertebrates . It works by preventing the transmission of electrical impulses in these cells, thereby causing paralysis and death of the parasites .

Mode of Action

This compound interacts with its targets by amplifying the effects of glutamate, a neurotransmitter, on the invertebrate-specific gated chloride channels . This interaction leads to an influx of chloride ions into the nerve or muscle cell, causing hyperpolarization of these cells . The hyperpolarization prevents the transmission of electrical impulses, leading to paralysis and death of the parasite .

Biochemical Pathways

This compound is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of avermectins, including this compound, has been characterized through labeling studies, analyses of biosynthetically blocked mutants, and identification of the avermectin gene cluster .

Pharmacokinetics

This compound exhibits a bioavailability of 29% . It binds to proteins at a rate of over 99% . The onset of action is within 24 hours, and the elimination half-life ranges from 8 to 36 days . The duration of action is between 7 to 10 days . This compound is excreted through feces (17–19.8%), urine (0.35%), and milk (0.32–0.54%) .

Result of Action

The result of this compound’s action is the effective control of a variety of parasites, mainly nematodes . By causing paralysis and death of the parasites, this compound helps to eliminate these harmful organisms from the host’s body .

Action Environment

This compound is widely used in the agricultural sector, and large quantities of the drug are released into the environment through urine and/or feces . Soil is the first and main environmental compartment to be contaminated by it, and non-target organisms can be affected . Studies have shown that this compound can induce phytotoxic and genotoxic effects in non-target organisms, such as plants and soil invertebrates . Therefore, the release of this compound into the environment should be minimized .

Safety and Hazards

Eprinomectin is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Eprinomectin has shown potential in cancer research. A study found that this compound significantly inhibits the cell viability, colony formation, and migration capacities of DU145 cells . This suggests that this compound has tremendous potential to target metastatic prostate cancer cells and provides new avenues for therapeutic approaches for advanced prostate cancer .

Biochemical Analysis

Biochemical Properties

Eprinomectin interacts with glutamate-gated chloride ion channels in invertebrate nerve or muscle cells . This interaction increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite . This compound also interacts with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA) .

Cellular Effects

This compound has been shown to induce cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate nerve or muscle cells . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the parasite .

Temporal Effects in Laboratory Settings

In toxicity studies on laboratory animals, symptoms of this compound poisoning such as ataxia (uncoordinated movements), mydriasis (dilatation of the pupils), salivation (drooling), and tremor (uncoordinated trembling or shaking movements) have been reported .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be highly effective in reducing parasite load. For example, it has been proven to pack on an additional 36 pounds per head over 105 days in weaned calves vs. untreated controls .

Metabolic Pathways

It is known that this compound is not extensively metabolized in cattle .

Transport and Distribution

This compound is highly bound (greater than 99%) to cattle plasma proteins . This suggests that it may be transported and distributed within cells and tissues via binding to plasma proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with glutamate-gated chloride ion channels located in the nerve or muscle cells of invertebrates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Eprinomectin involves a series of reactions starting from avermectin B1a, which is a natural product derived from the soil bacterium Streptomyces avermitilis. The pathway involves the modification of the lactone ring of avermectin B1a to form Eprinomectin.", "Starting Materials": [ "Avermectin B1a", "Methyltrioxorhenium", "Sodium borohydride", "Methanesulfonic acid", "Sodium hydroxide", "Methanol", "Acetic acid" ], "Reaction": [ "Reductive cleavage of the lactone ring of avermectin B1a using sodium borohydride and methyltrioxorhenium", "Conversion of the resulting 4-OH-avermectin B1a to 4-OH-Eprinomectin using methanesulfonic acid", "Methylation of the 4-OH group of 4-OH-Eprinomectin using sodium hydroxide and methanol", "Acetylation of the 4"-OH group of 4"-OH-Eprinomectin using acetic anhydride and pyridine" ] }

CAS RN

123997-26-2

Molecular Formula

C49H73NO14

Molecular Weight

900.1 g/mol

IUPAC Name

N-[6-[6-[(10'Z,14'Z)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide

InChI

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?

InChI Key

WPNHOHPRXXCPRA-PJXTWHSMSA-N

Isomeric SMILES

CC1/C=C\C=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(\C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)/C)OC7(C4)C=CC(C(O7)C(C)C)C)O

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Appearance

Solid powder

Other CAS RN

123997-26-2

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Eprinex;  Eprinomectin;  MK 397;  MK-397;  MK397

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eprinomectin
Reactant of Route 2
Eprinomectin
Reactant of Route 3
Eprinomectin
Reactant of Route 4
Eprinomectin
Reactant of Route 5
Eprinomectin
Reactant of Route 6
Eprinomectin

Q & A

Q1: What is the primary mechanism of action of eprinomectin?

A1: this compound, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates. [, ] These channels are crucial for neurotransmission in parasites. Binding of this compound to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the parasite. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound is a mixture of closely related homologs, primarily B1a and B1b. The molecular formula of this compound B1a, the major component, is C48H72O13. The molecular weight is 837.06 g/mol. []

Q3: Are there any notable spectroscopic characteristics of this compound?

A3: Yes, this compound exhibits characteristic UV absorbance. One study employed a high-performance liquid chromatography method with UV detection at 252 nm for the analysis of this compound and its related compounds. [] Another study used fluorescence detection after derivatization for enhanced sensitivity. []

Q4: Has the stability of this compound been studied in different formulations?

A4: Yes, the stability of this compound has been investigated in various formulations, including pour-on solutions and extended-release injections. [, ] Studies have focused on assessing the stability of the active ingredient under different storage conditions, ensuring its efficacy over the product's shelf life.

Q5: Does this compound possess any catalytic properties or applications beyond its antiparasitic activity?

A5: The available research primarily focuses on this compound's antiparasitic properties. There is limited information available regarding any intrinsic catalytic properties or applications beyond its role as an endectocide.

Q6: Have computational methods been used in this compound research?

A6: While specific QSAR models for this compound were not described within the provided research, QSAR modeling is a widely used approach in drug discovery for understanding structure-activity relationships. It's plausible that such models have been developed and utilized in this compound research to optimize its properties.

Q7: What are the primary formulation strategies for this compound?

A7: this compound is available in various formulations, including pour-on solutions for topical application and extended-release injectable formulations. [, ] The choice of formulation depends on factors such as the target animal species, desired duration of efficacy, and route of administration.

Q8: Are there specific safety and handling regulations associated with this compound?

A8: As with all veterinary pharmaceuticals, this compound use is subject to regulatory oversight to ensure the safety of both animals and consumers. Withdrawal periods, which are the time intervals required between the last drug administration and the use of animal products (meat, milk) for human consumption, are established to minimize the risk of drug residues. [, ]

Q9: How is this compound absorbed, distributed, metabolized, and excreted in cattle?

A9: Following topical administration, this compound is absorbed through the skin and enters the systemic circulation. [, ] It is distributed to various tissues, with higher concentrations typically found in fatty tissues. [, ] this compound is primarily metabolized in the liver and excreted mainly in feces. [, ] The rate and extent of absorption, distribution, metabolism, and excretion can vary depending on factors such as the formulation, dosage, and animal species.

Q10: Does lactation influence the pharmacokinetics of this compound in dairy animals?

A10: Yes, lactation can impact the pharmacokinetic profile of this compound. Studies in dairy goats have demonstrated that while lactation does not significantly alter systemic exposure parameters like AUC (Area Under the Curve) and Cmax (maximum concentration), it can influence the distribution of this compound. [] Notably, this compound exhibits a low milk-to-plasma ratio, making it suitable for use in lactating animals with minimal milk withdrawal periods. []

Q11: How long does this compound persist in the body after a single administration?

A11: The persistence of this compound in the body varies depending on the formulation, dosage, and animal species. Studies using extended-release formulations have reported detectable levels of this compound in plasma for several weeks after a single injection. [, ]

Q12: What types of parasites is this compound effective against?

A12: this compound has demonstrated efficacy against a wide range of internal and external parasites, including gastrointestinal nematodes, lungworms, lice, mites, and botflies. [, , , ]

Q13: Has this compound proven effective against inhibited larval stages of parasites?

A13: Yes, research indicates that this compound effectively targets and eliminates inhibited early fourth-stage larvae (IL4) of Ostertagia spp. in calves. [] This finding is significant because these inhibited larvae can resume development at a later time, leading to a resurgence of parasitic infection.

Q14: What is the efficacy of this compound against various life stages of the cattle tick, Boophilus microplus?

A14: Research indicates that this compound exhibits efficacy against different life stages of Boophilus microplus, a significant cattle tick. Notably, a single application of this compound demonstrated efficacy ranging from 78.7% to 87.7% against all tick stages present on the calves at the time of treatment. [] Furthermore, the study highlighted that double application treatment regimes, with a 4-day interval between treatments, resulted in enhanced control (99.7% efficacy) compared to a single application. []

Q15: Has resistance to this compound been reported in parasite populations?

A15: While this compound has been effective against various parasites, there have been reported cases of emerging resistance, particularly in gastrointestinal nematodes. One study reported resistance development in a goat herd with pre-existing resistance to benzimidazoles. [] This emphasizes the need for continuous monitoring of parasite susceptibility and the implementation of integrated parasite management strategies to delay resistance development.

Q16: Are there any ongoing research efforts focused on improving this compound delivery to specific target sites?

A16: While the provided research doesn't detail specific ongoing research on targeted delivery of this compound, this is an active area of interest in pharmaceutical development. Novel drug delivery systems like nanoparticles and liposomes could potentially be explored to enhance this compound's efficacy and reduce potential side effects.

Q17: Have any biomarkers been identified for monitoring this compound efficacy or potential adverse events?

A17: While the research provided did not mention specific biomarkers for this compound, monitoring parasite load through fecal egg counts is a standard practice to assess treatment efficacy. [, , ] In the context of potential adverse effects, serum biochemistry parameters and hematological indices are routinely monitored in clinical settings to detect any drug-related toxicities.

Q18: What analytical techniques are commonly employed for the detection and quantification of this compound in biological matrices?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and mass spectrometry (MS), is widely used for analyzing this compound in biological samples like plasma, milk, and tissues. [, , , , ] These methods provide the sensitivity and selectivity needed to accurately measure this compound concentrations for pharmacokinetic studies, residue depletion monitoring, and quality control purposes.

Q19: What is the environmental fate of this compound, and are there any concerns about its impact on non-target organisms?

A19: this compound can enter the environment through the excretion of residues in animal waste. One study investigated the impact of this compound on the dung-inhabiting fly species Neomyia cornicina and found that residues in cattle dung resulted in high larval mortality. [] This finding suggests that this compound could potentially affect non-target dung-inhabiting insects, highlighting the importance of proper drug disposal and manure management practices to minimize ecological risks.

Q20: Have the analytical methods used for this compound quantification been validated according to regulatory standards?

A20: Yes, analytical methods for this compound analysis are typically validated following established guidelines, such as those provided by regulatory agencies like the International Council for Harmonisation (ICH) and national regulatory bodies. [, ] The validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.

Q21: What quality control measures are in place to ensure the consistency, safety, and efficacy of this compound products?

A21: Stringent quality control measures are implemented throughout the manufacturing process of this compound products. These measures encompass raw material testing, in-process controls, finished product testing, and stability studies to guarantee that every batch meets the required quality, safety, and efficacy standards. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.